molecular formula C46H46N2 B1661989 Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- CAS No. 58473-78-2

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Cat. No.: B1661989
CAS No.: 58473-78-2
M. Wt: 626.9 g/mol
InChI Key: ZOKIJILZFXPFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- is a useful research compound. Its molecular formula is C46H46N2 and its molecular weight is 626.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

TAPC, also known as 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline], is primarily used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility . It can also serve as a host for blue phosphorescent guest molecules, such as FIrpic .

Mode of Action

TAPC facilitates the movement of positive charges (holes) from the anode towards the emissive layer of the OLED . It achieves this by accepting electrons from the anode and transporting them across the device . This electron transfer forms a dipole at the TAPC/MoOx interface, leading to a p-doped region and thus increasing the carrier concentration at the interface .

Biochemical Pathways

The primary pathway affected by TAPC is the electron transport chain in OLEDs. By efficiently transporting holes, TAPC helps balance the charge in the device, which is crucial for the recombination of electrons and holes in the emissive layer. This recombination process leads to the emission of light .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of OLED materials like TAPC, we can consider similar concepts. TAPC is deposited in a thin layer within the OLED device, where it remains fixed. Its ‘bioavailability’ is essentially its ability to transport holes efficiently across this layer .

Result of Action

The result of TAPC’s action is the efficient operation of OLED devices. By transporting holes and hosting phosphorescent molecules, TAPC contributes to the production of bright light with high quantum efficiency . For instance, OLED devices using TAPC have achieved a maximum EQE (External Quantum Efficiency) of 16% .

Action Environment

The performance of TAPC can be influenced by environmental factors such as temperature and humidity. For instance, the hole mobility of TAPC can be improved by thermal annealing, which increases its crystallinity . .

Properties

IUPAC Name

4-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2/c1-34-8-20-40(21-9-34)47(41-22-10-35(2)11-23-41)44-28-16-38(17-29-44)46(32-6-5-7-33-46)39-18-30-45(31-19-39)48(42-24-12-36(3)13-25-42)43-26-14-37(4)15-27-43/h8-31H,5-7,32-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKIJILZFXPFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069258
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58473-78-2
Record name 1,1′-Bis[(di-4-tolylamino)phenyl]cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58473-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-cyclohexylidenebis[N,N-bis(p-tolyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.